molecular formula C17H17BrN2O B2889783 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950353-63-6

1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2889783
CAS No.: 950353-63-6
M. Wt: 345.24
InChI Key: HNGGXBRVFPRDAH-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a bromophenyl group, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: It is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: It may be used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 1-[(4-Bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the bromophenyl group, which can influence its pharmacokinetics and pharmacodynamics, potentially offering different therapeutic benefits compared to other benzodiazepines .

Biological Activity

1-[(4-bromophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure, characterized by a fused bicyclic system and specific substituents, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18BrN2O, with a molar mass of approximately 345.24 g/mol. The compound features a bromophenyl group and a methyl group that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC17H18BrN2O
Molar Mass345.24 g/mol
Melting PointNot specified
SolubilityNot specified

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound may possess anxiolytic properties by modulating GABA_A receptors in the central nervous system.
  • Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects through GABAergic mechanisms.
  • Sedative Effects : The compound may also demonstrate sedative properties, contributing to its potential use in treating sleep disorders.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It likely enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor.

Case Studies and Research Findings

Several studies have investigated the biological activities of related benzodiazepines and their implications for therapeutic use:

  • Study on GABA_A Modulation : A study published in Pharmacology Biochemistry and Behavior indicated that compounds with similar structures exhibit significant binding affinity to GABA_A receptors, leading to enhanced anxiolytic effects (PMC3315628) .
  • Comparative Analysis : A comparative analysis of benzodiazepine derivatives showed that structural modifications can significantly alter pharmacological profiles. For instance, the introduction of a bromine atom in the phenyl ring was associated with increased potency in receptor binding assays.

Structural Analogues

The biological activity of this compound can be better understood by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-2,3-dihydro-1H-benzodiazepin-2-oneLacks bromine substitutionSimpler structure; less potent
ClonazepamContains a nitro groupEstablished anxiolytic and anticonvulsant effects
7-Amino-1-methylbenzodiazepinContains an amino group at position 7Different receptor binding properties

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c1-12-10-17(21)20(11-13-6-8-14(18)9-7-13)16-5-3-2-4-15(16)19-12/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGGXBRVFPRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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